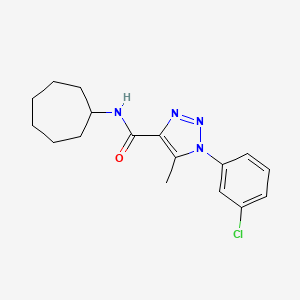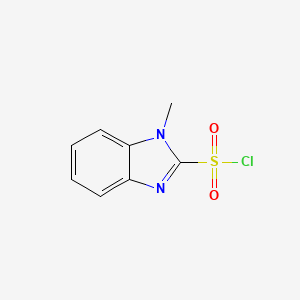![molecular formula C14H18O2 B12509195 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane](/img/structure/B12509195.png)
5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane is a complex organic compound with the molecular formula C14H18O2. It is known for its unique hexacyclic structure, which includes multiple oxygen atoms and a highly strained ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the hexacyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in scaling up the synthesis process. when produced, it is typically done in specialized chemical manufacturing facilities with advanced equipment to handle the stringent reaction conditions required .
Análisis De Reacciones Químicas
Types of Reactions
5,12-Dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
5,12-Dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of strained ring systems and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes due to its unique structure and reactivity
Mecanismo De Acción
The mechanism of action of 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane involves its interaction with various molecular targets. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved in these interactions are still under investigation, but they may include modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression .
Comparación Con Compuestos Similares
Similar Compounds
5,12-Dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane (mixture of isomers): This is a mixture of isomers of the compound, which may have slightly different properties and reactivity.
Dodecahydro-2,6-methano-2H-oxireno[3’,4’]cyclopenta[1’,2’6,7]naphth[2,3-b]oxirene: Another similar compound with a slightly different structure but similar chemical properties
Uniqueness
What sets this compound apart from similar compounds is its highly strained hexacyclic structure, which imparts unique reactivity and stability characteristics.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane |
InChI |
InChI=1S/C14H18O2/c1-5-6-2-10-11(15-10)3-7(6)8(1)13-9(5)4-12-14(13)16-12/h5-14H,1-4H2 |
Clave InChI |
VXWWOFOHDQIOQF-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3CC4C(O4)CC3C1C5C2CC6C5O6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


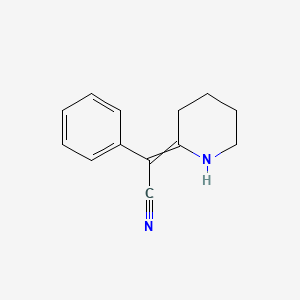
![3-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12509128.png)
![(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate](/img/structure/B12509135.png)
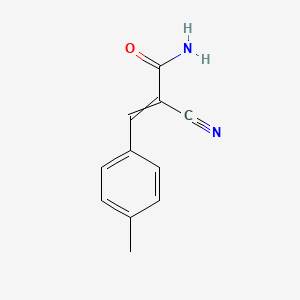
![14-[(Tert-butoxycarbonyl)(methyl)amino]-3,6,9,12-tetraoxatetradecanoic acid](/img/structure/B12509144.png)
![6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12509146.png)
![1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B12509160.png)
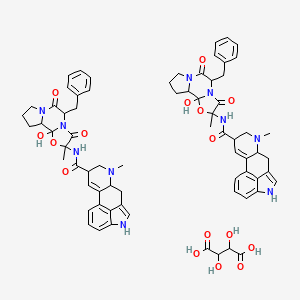
![2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B12509167.png)

![Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12509178.png)
